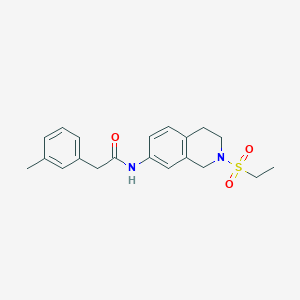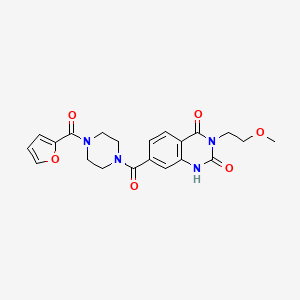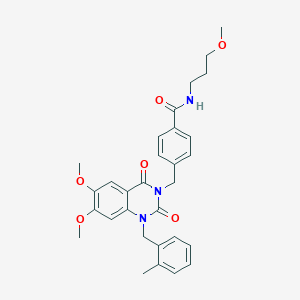![molecular formula C13H14N2O3S B2855965 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid CAS No. 1774901-47-1](/img/structure/B2855965.png)
4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid, also known as MTQB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MTQB is a quinazolinone derivative that contains a thiomethyl group, which makes it an interesting target for drug discovery research.
Mechanism of Action
Target of Action
Similar compounds are known to interact with aminotransferase , an enzyme that plays a crucial role in amino acid metabolism.
Biochemical Pathways
The compound may be involved in several biochemical pathways, including cysteine and methionine metabolism, D-amino acid metabolism, and others . These pathways play vital roles in various biological processes, including protein synthesis and cellular function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid . For instance, its solubility might be affected by the pH of the environment .
Advantages and Limitations for Lab Experiments
One of the advantages of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid is its potential as a lead compound for drug discovery research. 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid has been shown to exhibit various biological activities, which make it an interesting target for further optimization and development. Additionally, 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid is relatively easy to synthesize, which makes it accessible for further research. However, one of the limitations of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid is its low solubility in water, which may limit its use in certain experimental setups. Furthermore, the exact mechanism of action of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid is not fully understood, which may hinder its further development as a therapeutic agent.
Future Directions
There are several future directions for research on 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid. Firstly, further studies are needed to elucidate the exact mechanism of action of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid, which may provide insights into its potential therapeutic applications. Secondly, optimization of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid or its derivatives may lead to the development of more potent and selective compounds with improved pharmacological properties. Additionally, studies on the pharmacokinetics and toxicity of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid are needed to evaluate its potential as a drug candidate. Finally, further studies on the anti-microbial activity of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid may lead to the development of new antibiotics to combat antibiotic-resistant bacterial strains.
Conclusion:
In conclusion, 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid is a quinazolinone derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid has been shown to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial effects. However, further research is needed to fully elucidate its mechanism of action and evaluate its potential as a therapeutic agent.
Synthesis Methods
4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid can be synthesized using a multi-step process that involves the reaction of 2-mercapto-4(3H)-quinazolinone with ethyl 4-bromobutanoate, followed by hydrolysis and decarboxylation. The final product is obtained after purification and characterization using various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial effects. Several studies have reported that 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid has also been reported to exhibit anti-microbial activity against various bacterial strains.
properties
IUPAC Name |
4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19-13-14-10-6-3-2-5-9(10)12(18)15(13)8-4-7-11(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZRSIJIIFBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2855882.png)


![2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2855887.png)
![5-cyclohexyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2855892.png)
![N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2855893.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2855894.png)






